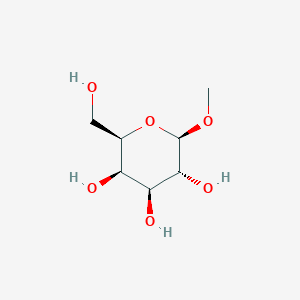
2-Pyrimidinamine, 1,6-dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrimidinamine, 1,6-dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)-, also known as PIPPS, is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in pharmaceutical and biotechnological research. PIPPS is a derivative of the pyrimidine ring, and has been found to be a useful intermediate in the synthesis of a variety of compounds, including nucleosides and nucleotides. PIPPS has also been used in the synthesis of various drugs and other compounds, as well as in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Applications in N-Heterocycle Synthesis
Chiral sulfinamides, such as tert-butanesulfinamide, play a crucial role in the stereoselective synthesis of amines and their derivatives, offering pathways to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are pivotal in natural product synthesis and have therapeutic relevance, suggesting a potential application area for the compound (Philip et al., 2020).
Insight into Antioxidant Capacity Assays
The compound's relevance in antioxidant capacity assays, specifically through ABTS/PP decolorization, is underscored by its potential to elucidate reaction pathways crucial for evaluating antioxidant capacity. This highlights its utility in comparative analyses and understanding specific reactions, which could bias comparisons between antioxidants (Ilyasov et al., 2020).
Potential in CNS Drug Synthesis
Heterocycles with nitrogen, sulfur, and oxygen atoms, including pyrimidine derivatives, are identified as potential leads for synthesizing compounds with central nervous system (CNS) activity. This insight into functional chemical groups might pave the way for developing novel CNS-acting drugs, with the compound being a candidate for further exploration (Saganuwan, 2017).
Role in Optoelectronic Materials
The inclusion of pyrimidine fragments in π-extended conjugated systems is valuable for creating novel optoelectronic materials. Pyrimidine and its derivatives, due to their structural and electronic properties, are essential for fabricating materials for organic light-emitting diodes (OLEDs) and other photoelectric conversion elements, indicating a direct application of the compound in advanced material science (Lipunova et al., 2018).
Syntheses and Anti-Inflammatory Activities
Pyrimidine derivatives exhibit a broad range of pharmacological effects, including anti-inflammatory properties. The synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives are thoroughly discussed, providing a foundation for the compound's potential use in developing anti-inflammatory agents (Rashid et al., 2021).
Safety and Hazards
According to its Safety Data Sheet (SDS), this compound is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . Precautionary measures include avoiding ingestion, skin contact, eye contact, and inhalation, and using the compound only in well-ventilated areas .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Pyrimidinamine, 1,6-dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)- involves the conversion of 2,4,6-trichloropyrimidine to the final product through several reaction steps.", "Starting Materials": [ "2,4,6-trichloropyrimidine", "1-piperidine", "sodium sulfite", "ammonia", "hydrogen peroxide", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 2,4,6-trichloropyrimidine is reacted with 1-piperidine in the presence of sodium sulfite and ammonia to form 1-(piperidin-1-yl)-2,4,6-trichloropyrimidine.", "Step 2: The intermediate product from step 1 is then reacted with hydrogen peroxide and sodium hydroxide to form 1-(piperidin-1-yl)-2,4,6-trichloropyrimidine-5-sulfonic acid.", "Step 3: Finally, the product from step 2 is treated with ammonia to form the desired product, 2-Pyrimidinamine, 1,6-dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)-." ] } | |
CAS-Nummer |
83701-22-8 |
Molekularformel |
C9H15N5O4S |
Molekulargewicht |
289.31 g/mol |
IUPAC-Name |
(6-amino-2-imino-4-piperidin-1-ylpyrimidin-1-yl) hydrogen sulfate |
InChI |
InChI=1S/C9H15N5O4S/c10-7-6-8(13-4-2-1-3-5-13)12-9(11)14(7)18-19(15,16)17/h6,11H,1-5,10H2,(H,15,16,17) |
InChI-Schlüssel |
DHVJQUFZGZOFFY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)OS(=O)(=O)O |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)OS(=O)(=O)O |
Synonyme |
6-(1-Piperidinyl)-2,4-pyrimidinediamine-3-oxide Sulfate; 1,6-Dihydro-6-imino-4-(1-piperidinyl)-1-(sulfooxy)-2-pyrimidinamine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13670.png)

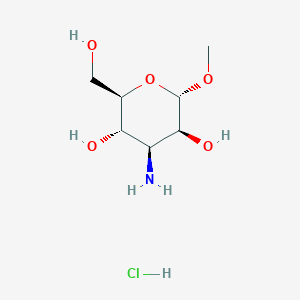
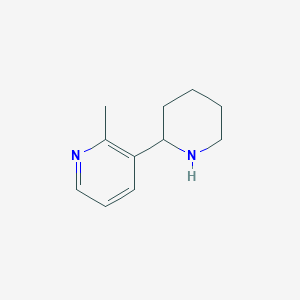
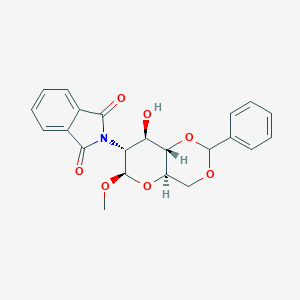
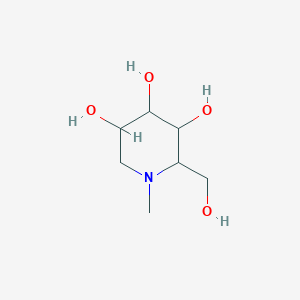
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13689.png)
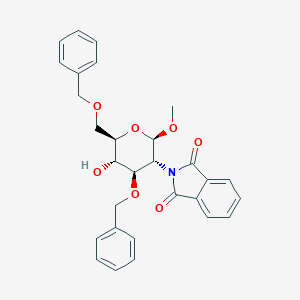
![2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13694.png)


